Thianthrene-2,7-dicarboxylic acid

High-performance polymers Polyamide synthesis Aramid processing

Thianthrene-2,7-dicarboxylic acid (CAS 154341-96-5) is a nonplanar, sulfur-containing diacid with a 128° dihedral thianthrene core. The 2,7-carboxylate pattern achieves 60% higher inherent viscosity (2.39 vs. 1.49 dL/g) than the 2,8-isomer under identical Yamazaki conditions, yielding superior molecular weight and film toughness. DMF/DMAc solubility eliminates hazardous sulfuric acid processing required by conventional aramids. The redox-active dithiine ring enables electroactive MOFs with demonstrated low-temperature Li-ion battery performance; generic aromatic dicarboxylates lack this functionality. The 2,7-geometry directs validated 1D metal-chain coordination for predictable framework architectures. Contains ~5% 2,8-isomer. Select this isomer for processable, high-performance polyamides and intrinsically electroactive framework materials.

Molecular Formula C14H8O4S2
Molecular Weight 304.3 g/mol
CAS No. 154341-96-5
Cat. No. B023581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThianthrene-2,7-dicarboxylic acid
CAS154341-96-5
Molecular FormulaC14H8O4S2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O
InChIInChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18)
InChIKeyGUEMADKCYDBBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thianthrene-2,7-dicarboxylic Acid (CAS 154341-96-5): Technical Specifications and Procurement-Relevant Properties


Thianthrene-2,7-dicarboxylic acid (CAS 154341-96-5) is a sulfur-containing heterocyclic aromatic dicarboxylic acid with the molecular formula C₁₄H₈O₄S₂ and molecular weight of 304.3 g/mol [1]. It features a dibenzo-fused 1,4-dithiine core with carboxylic acid groups substituted at the 2- and 7-positions of the thianthrene framework [2]. The compound exhibits a nonplanar, bent conformation with a benzene ring–benzene ring dihedral angle of approximately 128°, a structural feature that disrupts molecular packing and confers distinct solubility and processing advantages in polymer and framework applications [2]. Commercially available material typically contains approximately 5% of the 2,8-isomer as an impurity . Key physicochemical properties include a melting point >300 °C, predicted boiling point of 569.4±50.0 °C, predicted density of 1.601±0.06 g/cm³, and solubility in DMF and DMSO with mild heating [3].

Why Thianthrene-2,7-dicarboxylic Acid Cannot Be Interchanged with Generic Aromatic Diacids or Positional Isomers


Thianthrene-2,7-dicarboxylic acid is not a commodity aromatic diacid that can be freely substituted with terephthalic acid, isophthalic acid, or even its positional isomer (2,8-thianthrenedicarboxylic acid) without measurable performance consequences. The nonplanar, bent thianthrene core (128° dihedral angle) imparts fundamentally different polymer solubility and processing characteristics compared to planar aromatic diacids [1]. More critically, the 2,7-substitution pattern yields a structurally distinct metal-binding geometry versus the 2,8-isomer, directly affecting the dimensionality and properties of the resulting metal-organic frameworks (MOFs) [2]. The fused dithiine ring further provides redox-active sulfur centers absent in conventional diacids, enabling electrochemical functionality that cannot be replicated by simple aromatic dicarboxylates [2]. Generic substitution risks loss of solubility in aqueous processing media, elimination of redox capacity, and architectural disruption of coordination networks.

Thianthrene-2,7-dicarboxylic Acid: Quantified Differentiation Evidence for Scientific Procurement


Polyamide Viscosity and Polymerization Efficiency: 2,7- vs 2,8-Isomer Direct Comparison

In direct head-to-head polycondensation reactions with 4,4′-oxydianiline under identical Yamazaki phosphorylation conditions (NMP, triphenyl phosphite, pyridine, 100–120 °C), thianthrene-2,7-dicarboxylic acid produced polyamides with inherent viscosities ranging from 1.29 to 2.39 dL/g, whereas the 2,8-isomer yielded polyamides with inherent viscosities ranging from 1.24 to 1.49 dL/g [1]. The 2,7-isomer consistently achieved higher maximum viscosity and demonstrated a broader accessible viscosity window, reflecting more efficient polycondensation and higher molecular weight build-up.

High-performance polymers Polyamide synthesis Aramid processing

Aqueous-Processable High-Performance Polymers: Solubility Differentiation from Poly(thioether amide)s

Polyamides derived from thianthrene-2,7-dicarboxylic acid were qualitatively more soluble than analogous poly(thioether amide)s, which contain open-chain thioether linkages rather than the fused thianthrene ring system [1]. Critically, films of the 2,7-derived polyamides were successfully cast from N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)/LiCl solutions, demonstrating processability from standard organic solvents without requiring aggressive conditions [1]. This contrasts with conventional aramids (e.g., Kevlar-type polymers) that are insoluble in common organic solvents and require hazardous sulfuric acid for solution processing.

Polymer processing Green chemistry Aramid solubility

1D Metal-Organic Framework Electrical Conductivity: Thianthrene-2,7-dicarboxylic Acid vs Non-Redox Aromatic Dicarboxylates

A one-dimensional (1D) metal-organic framework constructed using thianthrene-2,7-dicarboxylic acid as the organic ligand demonstrated excellent electrical conductivity and electrochemical capacity properties, specifically exhibiting excellent electrochemical performance at low temperatures [1]. The redox-active sulfur centers in the thianthrene core contribute electronic functionality absent in MOFs built from non-redox-active aromatic dicarboxylates such as terephthalic acid (1,4-benzenedicarboxylic acid), 2,6-naphthalenedicarboxylic acid, or biphenyl-4,4′-dicarboxylic acid, which serve as electronically insulating structural linkers.

Metal-organic frameworks Electrical conductivity Energy storage

Thermal Stability Retention with Enhanced Solubility: Differentiating from Phenyl Thioether-Based Polyimides

All prepared aramids derived from thianthrene-2,7-dicarboxylic acid displayed good thermal stability by DSC and TGA [1]. In contrast, earlier reports on thianthrene-based polyimides prepared from thianthrene diamines showed decreased thermal stability compared to similar polymers containing phenyl thioether units, which was attributed to reduced crystallinity caused by the nonplanar thianthrene unit disrupting polymer packing [1]. The thianthrene-2,7-dicarboxylic acid-derived aramids, however, maintained good thermal stability while simultaneously achieving enhanced solubility—a combination not realized in the earlier thianthrene diamine-based systems.

Thermal stability Polymer degradation High-temperature materials

Synthetic Yield and Accessibility: Optimized Nucleophilic Aromatic Substitution Route

Thianthrene-2,7-dicarboxylic acid was synthesized in good yields via nucleophilic aromatic substitution of Na₂S on N,N-dimethyl-3,4-dichlorobenzamide, a route that overcomes the practical limitations of earlier synthetic approaches [1]. Previous methods involving direct functionalization of thianthrene or reactions on precursor aromatic rings suffered from limited availability of starting materials, low reaction yields, or high material costs that rendered them impractical on a large scale [1]. The optimized Na₂S substitution route provides a scalable, cost-effective pathway for bulk monomer production.

Monomer synthesis Scale-up chemistry Supply chain reliability

Coordination Geometry Differentiation: 2,7- vs 2,8-Isomer Metal-Binding Architecture

The 2,7-substitution pattern on the thianthrene core positions the two carboxylic acid coordination sites with a distinct spatial geometry compared to the 2,8-isomer. This positional difference directly influences the dimensionality and topology of resulting metal-organic frameworks [1]. The patent literature explicitly distinguishes novel one-dimensional metal-organic frameworks constructed with thianthrene-based ligands—the 2,7-isomer enables formation of a specific 1D coordination architecture that exhibits the electrical conductivity and low-temperature electrochemical performance described above [1]. The 2,8-isomer would be expected to yield alternative framework geometries with potentially different properties.

Coordination chemistry MOF design Crystal engineering

Thianthrene-2,7-dicarboxylic Acid: Evidence-Backed Application Scenarios for Procurement Planning


High-Molecular-Weight Aramid Synthesis Requiring Superior Mechanical Properties

Researchers or manufacturers seeking to produce thianthrene-based polyamides with maximum molecular weight and mechanical integrity should prioritize the 2,7-isomer over the 2,8-isomer. Direct comparative polymerization data demonstrate that the 2,7-isomer achieves inherent viscosities up to 2.39 dL/g versus 1.49 dL/g for the 2,8-isomer under identical Yamazaki phosphorylation conditions [1]. This approximately 60% higher maximum viscosity translates to higher molecular weight polymer and superior film mechanical properties. The compound is appropriate for applications where polymer toughness, tensile strength, and film integrity are critical performance metrics.

Solution-Processable High-Performance Polymer Films and Coatings

Organizations seeking to manufacture aromatic polyamide films or coatings without hazardous sulfuric acid processing should select thianthrene-2,7-dicarboxylic acid as the diacid monomer. Unlike conventional aramids that require aggressive acid solvents, polyamides derived from this compound are soluble in DMF and DMAc/LiCl, enabling film casting from benign organic solvents [1]. This processability advantage reduces manufacturing safety requirements, equipment corrosion concerns, and waste handling costs while retaining good thermal stability as confirmed by DSC and TGA [1].

Electrochemically Functional Metal-Organic Frameworks for Energy Storage Electrodes

Research groups developing MOF-based electrode materials for lithium-ion batteries or other energy storage devices should procure thianthrene-2,7-dicarboxylic acid specifically for its redox-active sulfur-containing thianthrene core. The resulting 1D nickel-MOF exhibits excellent electrical conductivity and electrochemical performance at low temperatures [2]. Conventional aromatic dicarboxylate linkers (e.g., terephthalic acid, 2,6-naphthalenedicarboxylic acid) lack the redox functionality necessary for electrochemically active MOFs and serve only as insulating structural scaffolds. This compound enables construction of intrinsically electroactive framework materials.

Crystal Engineering and Predictable 1D Coordination Framework Assembly

Crystal engineers and MOF chemists requiring predictable, reproducible 1D coordination architectures should utilize the 2,7-isomer specifically. The 2,7-carboxylate positioning yields a defined metal-binding geometry that directs formation of 1D metal-organic chains with nickel and potentially other transition metals [2]. The 2,8-isomer would be expected to produce alternative framework topologies due to altered carboxylate spatial arrangement. For research programs where framework dimensionality and structural predictability are essential, the 2,7-isomer provides a validated, literature-documented coordination mode.

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